

reactivity of the terminal alkyne in 5-Iodo-1-pentyne

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Compound of Interest

Compound Name: 5-Iodo-1-pentyne

Cat. No.: B1600000

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An In-Depth Technical Guide to the Reactivity of the Terminal Alkyne in **5-Iodo-1-pentyne**

Introduction

5-Iodo-1-pentyne is a bifunctional organic compound featuring a terminal alkyne and a primary alkyl iodide.[1] This unique structure allows for orthogonal reactivity, where either the alkyne or the iodide can be selectively targeted under specific reaction conditions. This guide focuses on the reactivity of the terminal alkyne moiety, a versatile functional group in organic synthesis, particularly in the fields of drug discovery, chemical biology, and materials science. The terminal alkyne's reactivity is characterized by three main features: the acidity of the sp-hybridized C-H bond, its ability to undergo addition reactions across the triple bond, and its participation in transition metal-catalyzed coupling reactions.

Key Reactions of the Terminal Alkyne

The terminal alkyne in **5-Iodo-1-pentyne** participates in a variety of high-yield and selective chemical transformations. The most significant of these are Sonogashira coupling, Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), reactions involving the acetylenic proton, and hydroboration-oxidation.

Sonogashira Coupling

The Sonogashira reaction is a powerful cross-coupling method for forming carbon-carbon bonds between terminal alkynes and aryl or vinyl halides.[2] It is typically catalyzed by a

palladium(0) complex and a copper(I) co-catalyst in the presence of an amine base.[3][4] This reaction is fundamental in the synthesis of conjugated enynes and arylalkynes.[4] While **5-iodo-1-pentyne** itself contains an iodo-group, the terminal alkyne can readily participate in coupling with other aromatic or vinylic halides. The reaction proceeds via two interconnected catalytic cycles involving palladium and copper.[4]

Quantitative Data for Sonogashira Coupling

Aryl Halide	Catalyst System	Base	Solvent	Temp (°C)	Time (h)	Yield (%)
Iodobenzene	$\text{Pd}(\text{PPh}_3)_4$ / CuI	Et_3N	THF	25	6	~95
4-Iodotoluene	$\text{PdCl}_2(\text{PPh}_3)_2$ / CuI	i-Pr ₂ NH	Toluene	60	4	~92
1-Iodonaphthalene	$\text{Pd}(\text{OAc})_2$ / PPh_3 / CuI	Piperidine	DMF	80	2	~90
4-Bromobenzonitrile	$\text{PdCl}_2(\text{dppf})$ / CuI	Cs_2CO_3	Dioxane	100	12	~75

Note: Data presented are representative yields for Sonogashira couplings of terminal alkynes under various conditions and may not represent reactions performed specifically with **5-iodo-1-pentyne**.

Experimental Protocol: Sonogashira Coupling of a Terminal Alkyne

The following is a general protocol for the Sonogashira coupling of a terminal alkyne with an aryl iodide.[5][6]

- **Reaction Setup:** To a dry Schlenk flask under an inert nitrogen or argon atmosphere, add the aryl iodide (1.0 equiv.), copper(I) iodide (0.05 equiv.), and the palladium catalyst, such as $\text{PdCl}_2(\text{PPh}_3)_2$ (0.02 equiv.).

- Addition of Reagents: Add a suitable solvent (e.g., anhydrous THF or DMF) followed by the amine base (e.g., triethylamine or diisopropylethylamine, 2.0-3.0 equiv.).
- Substrate Addition: Add **5-iodo-1-pentyne** (1.1-1.2 equiv.) to the mixture via syringe.
- Reaction Conditions: Stir the reaction mixture at the desired temperature (ranging from room temperature to 80 °C) and monitor its progress using thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
- Work-up: Upon completion, cool the reaction mixture to room temperature and dilute it with a suitable organic solvent like diethyl ether or ethyl acetate. Filter the mixture through a pad of Celite to remove the catalyst residues.
- Purification: Wash the filtrate with saturated aqueous ammonium chloride and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired coupled product.^[5]

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// Connections R1X -> Pd_complex; R2CCH -> Cu_alkynyl; Base -> Cu_alkynyl; Cu_alkynyl ->
Pd_alkynyl; Cu_alkynyl -> CuX [style=dashed]; Pd_alkynyl -> Product; CuX -> BaseHX
[style=invis]; // for layout Base -> BaseHX [style=invis]; }
```

Caption: A typical experimental workflow for a CuAAC "click" reaction.

Deprotonation and Acetylide Formation

The proton on the sp-hybridized carbon of a terminal alkyne is significantly more acidic (pK_a ≈ 25) than protons on sp² or sp³ hybridized carbons. This allows for deprotonation by a strong base, such as sodium amide (NaNH₂) or an organolithium reagent like n-butyllithium (n-BuLi), to form a metal acetylide. This acetylide anion is a potent carbon nucleophile and can be

used in a variety of carbon-carbon bond-forming reactions, most notably SN2 reactions with primary alkyl halides.

[7]***

Quantitative Data for Acetylide Alkylation

Base	Electrophile	Solvent	Temp (°C)	Time (h)	Yield (%)
n-BuLi	Methyl Iodide	THF	-78 to 25	2	~90
NaNH ₂	Ethyl Bromide	Liquid NH ₃	-33	1	~85
LDA	Benzyl Bromide	THF	0 to 25	4	~88
NaH	Propargyl Bromide	DMF	25	6	~80

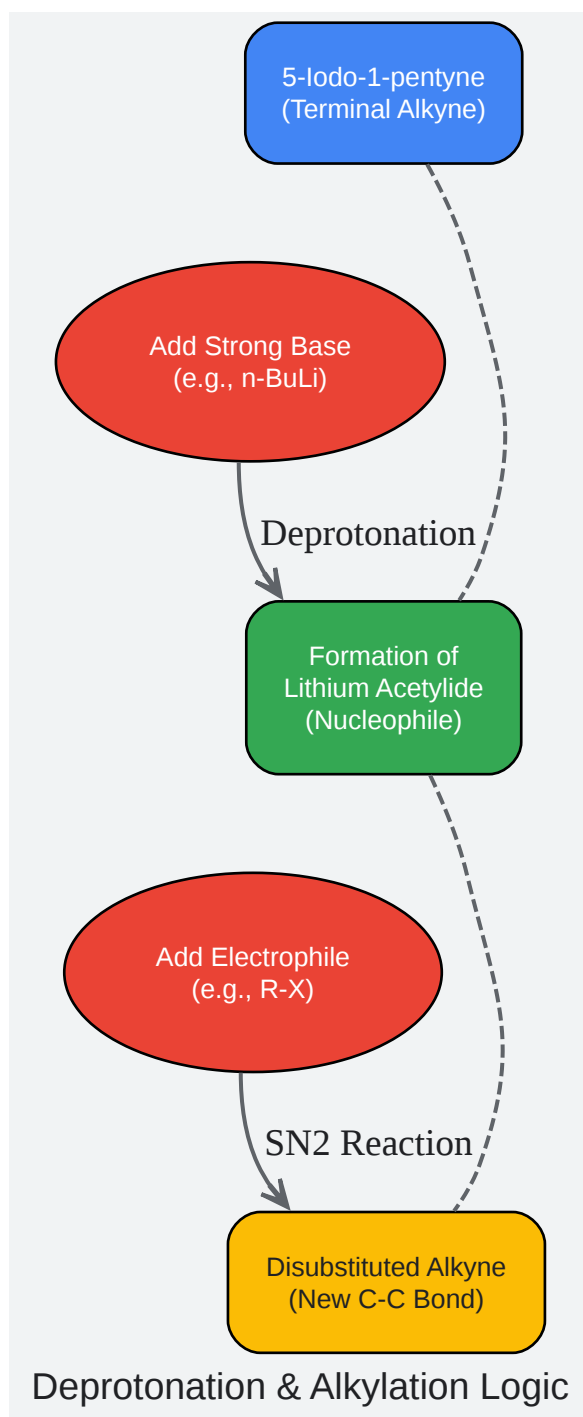
Note: Data presented are representative yields for the alkylation of terminal alkynes and may not represent reactions performed specifically with **5-iodo-1-pentyne**.

Experimental Protocol: Deprotonation and Alkylation

The following is a general protocol for the deprotonation of a terminal alkyne and subsequent alkylation.

- Setup: Add a solution of **5-iodo-1-pentyne** (1.0 equiv.) in an anhydrous aprotic solvent (e.g., THF) to a flame-dried, three-neck flask under an inert atmosphere.
- Deprotonation: Cool the solution to -78 °C using a dry ice/acetone bath. Add a solution of n-butyllithium in hexanes (1.05 equiv.) dropwise. Stir the mixture at this temperature for 30-60 minutes to ensure complete formation of the lithium acetylide.
- Alkylation: Add the alkyl halide electrophile (1.1 equiv.), either neat or as a solution in THF, dropwise to the cooled acetylide solution.

- **Reaction:** Allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-12 hours. Monitor the reaction by TLC.
- **Quenching:** Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
- **Extraction and Purification:** Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo. Purify the resulting disubstituted alkyne by flash chromatography.



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Caption: Logical flow for the formation and reaction of an acetylide.

Hydroboration-Oxidation

Hydroboration-oxidation of terminal alkynes is a two-step process that results in the anti-Markovnikov addition of water across the triple bond. The reaction typically employs a sterically hindered borane, such as disiamylborane or 9-BBN, to prevent a second addition to the intermediate vinylborane. The initial hydroboration step produces a vinylborane, which upon oxidation with hydrogen peroxide under basic conditions, yields an enol. This enol intermediate rapidly tautomerizes to the more stable aldehyde.

[8][9]***

Quantitative Data for Alkyne Hydroboration-Oxidation

Alkyne	Borane Reagent	Oxidation Conditions	Solvent	Yield of Aldehyde (%)
1-Hexyne	Disiamylborane	H ₂ O ₂ , NaOH	THF	~85
Phenylacetylene	9-BBN	H ₂ O ₂ , NaOH	THF	~90
1-Octyne	Catecholborane	H ₂ O ₂ , NaOH	THF	~82
1-Pentyne	Dicyclohexylborane	H ₂ O ₂ , NaOH	Diglyme	~88

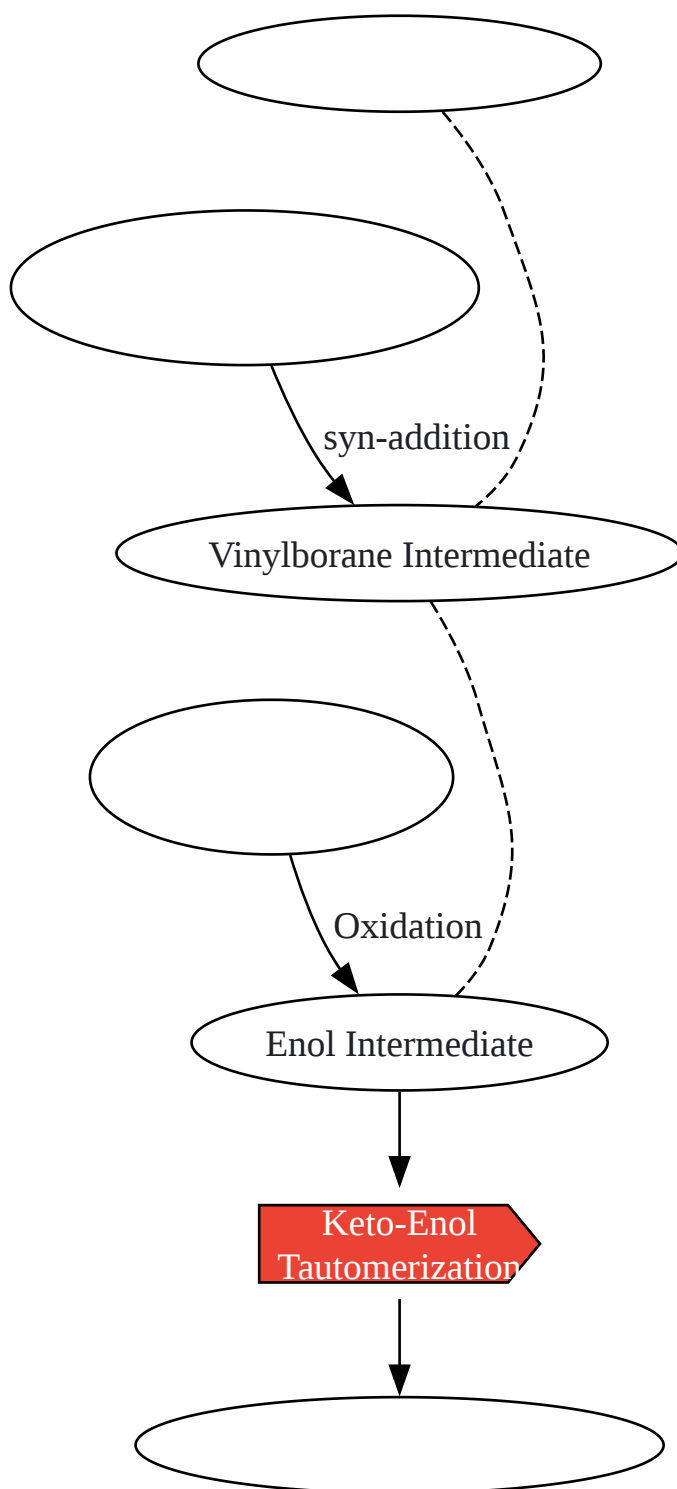
Note: Data presented are representative yields for the hydroboration-oxidation of terminal alkynes and may not represent reactions performed specifically with **5-iodo-1-pentyne**.

Experimental Protocol: Hydroboration-Oxidation of a Terminal Alkyne

The following is a general protocol for the hydroboration-oxidation of a terminal alkyne.

[10]1. Hydroboration: To a solution of the borane reagent (e.g., 9-BBN, 1.0 equiv.) in anhydrous THF under an inert atmosphere, add **5-iodo-1-pentyne** (1.0 equiv.) dropwise at 0 °C. Allow the mixture to warm to room temperature and stir for 2-4 hours. 2. Oxidation: Cool the reaction mixture back to 0 °C. Slowly and carefully add aqueous sodium hydroxide (e.g., 3M solution), followed by the dropwise addition of 30% hydrogen peroxide. 3. Reaction: Allow the mixture to warm to room temperature and stir for several hours or until the reaction is complete (as monitored by TLC or GC). 4. Work-up: Extract the reaction mixture with an organic solvent like diethyl ether. 5. Purification: Wash the combined organic layers with brine, dry over anhydrous

Na_2SO_4 , and concentrate under reduced pressure. Purify the resulting aldehyde by flash column chromatography.



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